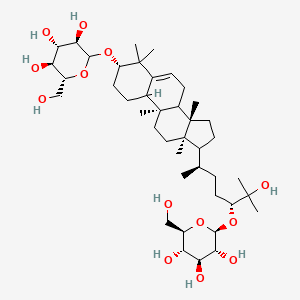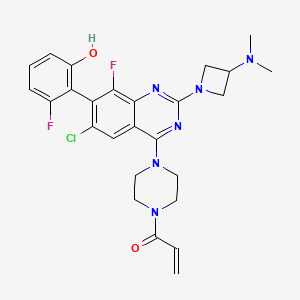
AzKTB
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AzKTB is a capture reagent that contains an azide group and is used in click chemistry. It features a short trypsin-cleavable peptide sequence between the azide module and the TAMRA/PEG-biotin labels. This compound is particularly useful in biochemical assays and research applications due to its ability to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
AzKTB is synthesized through a series of chemical reactions that involve the incorporation of an azide group and the attachment of TAMRA/PEG-biotin labels. The synthetic route typically involves the following steps:
Formation of the Azide Module: The azide group is introduced into the molecule through a reaction with sodium azide.
Peptide Sequence Incorporation: A short trypsin-cleavable peptide sequence is added to the azide module.
Label Attachment: The TAMRA/PEG-biotin labels are attached to the peptide sequence.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route to produce larger quantities of the compound. This process requires precise control of reaction conditions, including temperature, pH, and reagent concentrations, to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
AzKTB undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This reaction involves the formation of a triazole ring between the azide group of this compound and an alkyne group on another molecule.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs between the azide group of this compound and strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).
Common Reagents and Conditions
CuAAc: Requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate.
SPAAC: Does not require a catalyst and can proceed under mild conditions.
Major Products
The major products formed from these reactions are triazole-linked conjugates, which are useful in various biochemical applications .
Wissenschaftliche Forschungsanwendungen
AzKTB has a wide range of scientific research applications, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in labeling and tracking biomolecules, such as proteins and nucleic acids, in biological systems.
Medicine: Utilized in drug discovery and development, particularly in the identification and validation of drug targets.
Industry: Applied in the development of diagnostic assays and biosensors .
Wirkmechanismus
AzKTB exerts its effects through the formation of stable triazole linkages via CuAAc and SPAAC reactions. The azide group of this compound reacts with alkyne groups on target molecules, forming a covalent bond. This mechanism allows for the precise and efficient labeling of biomolecules, facilitating their detection and analysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azido-PEG-Biotin: Similar to AzKTB but lacks the TAMRA label.
DBCO-PEG-Biotin: Contains a DBCO group instead of an azide group, used for SPAAC reactions.
BCN-PEG-Biotin: Contains a BCN group, also used for SPAAC reactions.
Uniqueness
This compound is unique due to its combination of an azide group, a trypsin-cleavable peptide sequence, and TAMRA/PEG-biotin labels. This combination allows for versatile applications in click chemistry and biochemical assays, providing a robust tool for researchers .
Eigenschaften
Molekularformel |
C71H106N16O15S |
|---|---|
Molekulargewicht |
1455.8 g/mol |
IUPAC-Name |
5-[[(5S)-6-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propylamino]-5-[6-[[2-[[(2S)-6-amino-2-[[(2S)-2-(3-azidopropanoylamino)propanoyl]amino]hexanoyl]amino]acetyl]amino]hexanoylamino]-6-oxohexyl]carbamoyl]-2-[3,6-bis(dimethylamino)-9H-xanthen-9-yl]benzoic acid |
InChI |
InChI=1S/C71H106N16O15S/c1-46(80-62(90)28-34-79-85-73)66(92)82-55(17-10-12-29-72)69(95)78-44-63(91)75-30-13-6-7-21-61(89)81-54(68(94)77-33-16-36-100-38-40-101-39-37-99-35-15-32-74-60(88)20-9-8-19-59-65-56(45-103-59)83-71(98)84-65)18-11-14-31-76-67(93)47-22-25-50(53(41-47)70(96)97)64-51-26-23-48(86(2)3)42-57(51)102-58-43-49(87(4)5)24-27-52(58)64/h22-27,41-43,46,54-56,59,64-65H,6-21,28-40,44-45,72H2,1-5H3,(H,74,88)(H,75,91)(H,76,93)(H,77,94)(H,78,95)(H,80,90)(H,81,89)(H,82,92)(H,96,97)(H2,83,84,98)/t46-,54-,55-,56-,59-,65-/m0/s1 |
InChI-Schlüssel |
OWIIIZYGJOSYLM-BFVDKIKHSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)NCCCCCC(=O)N[C@@H](CCCCNC(=O)C1=CC(=C(C=C1)C2C3=C(C=C(C=C3)N(C)C)OC4=C2C=CC(=C4)N(C)C)C(=O)O)C(=O)NCCCOCCOCCOCCCNC(=O)CCCC[C@H]5[C@@H]6[C@H](CS5)NC(=O)N6)NC(=O)CCN=[N+]=[N-] |
Kanonische SMILES |
CC(C(=O)NC(CCCCN)C(=O)NCC(=O)NCCCCCC(=O)NC(CCCCNC(=O)C1=CC(=C(C=C1)C2C3=C(C=C(C=C3)N(C)C)OC4=C2C=CC(=C4)N(C)C)C(=O)O)C(=O)NCCCOCCOCCOCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)NC(=O)CCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


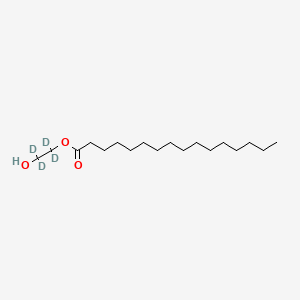
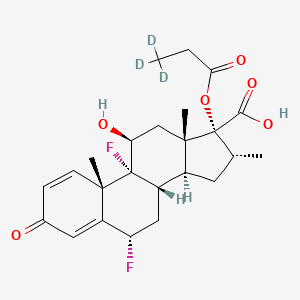

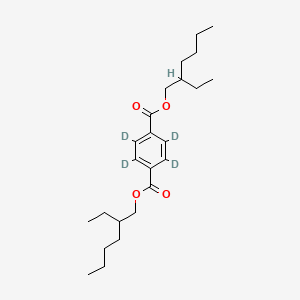



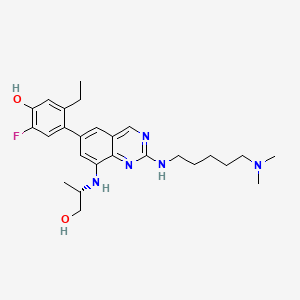
![(4S)-4-[[(2R)-2-[2-[2-[[(2S)-1-[(2R)-2-[[(2S)-5-amino-2-(methylamino)-5-oxopentyl]amino]-3-hydroxypropyl]pyrrolidin-2-yl]methylamino]ethylamino]ethylamino]-3-hydroxypropyl]amino]-5-[[(2R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[2-[2-[2-[[(2S)-1-[2-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1,4-diamino-4-oxobutan-2-yl]amino]pentan-2-yl]amino]methyl]pyrrolidin-1-yl]pentan-2-yl]amino]ethylamino]-4-methylpentan-2-yl]amino]ethylamino]ethylamino]ethylamino]pentan-2-yl]amino]-3-hydroxypropan-2-yl]amino]pentanamide](/img/structure/B12426959.png)



